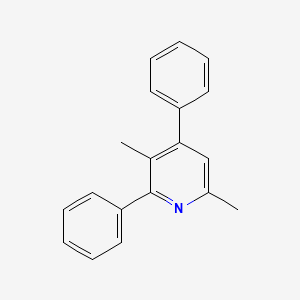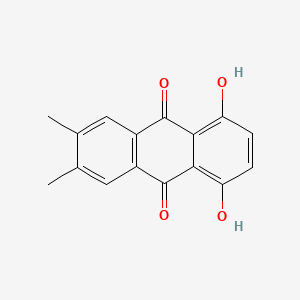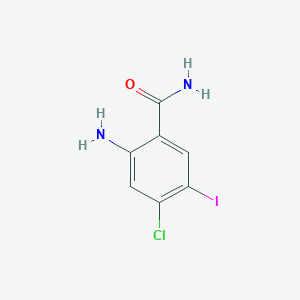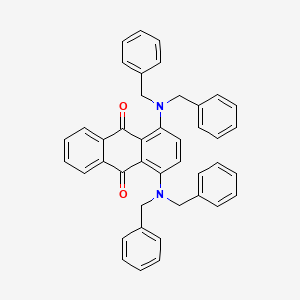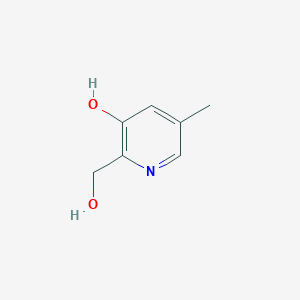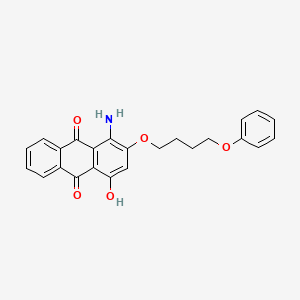
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Synthetic Routes and Reaction Conditions:
Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Industrial Production Methods:
Phthalic Anhydride Method: This involves the reaction of phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C, resulting in the formation of the anthraquinone derivative.
Carboxyl Synthesis Method: Benzene is reacted with carbon monoxide under high pressure (4.88 MPa) and at 200°C to produce the anthraquinone compound.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the butoxy group, resulting in different solubility and reactivity properties.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of the phenoxybutoxy group, leading to variations in its chemical behavior and applications.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone:
Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .
Propriétés
Numéro CAS |
62592-00-1 |
|---|---|
Formule moléculaire |
C24H21NO5 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2 |
Clé InChI |
DNIGXAQMJSGHCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





